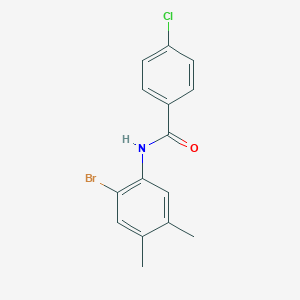![molecular formula C21H26N2O2 B5772903 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)
3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide, also known as EPPB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. EPPB is a derivative of N-phenyl-2-aminobenzamide and has been found to inhibit the activity of a wide range of enzymes, including histone deacetylases (HDACs), sirtuins, and DNA methyltransferases (DNMTs).
科学的研究の応用
3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide has been found to inhibit the activity of HDACs, sirtuins, and DNMTs, which are involved in the regulation of gene expression and epigenetic modifications. 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide has also been found to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, making it a promising candidate for cancer therapy.
作用機序
3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide inhibits the activity of HDACs, sirtuins, and DNMTs by binding to the active site of these enzymes and preventing the removal of acetyl, methyl, and other chemical groups from histones and DNA. This leads to the alteration of gene expression and epigenetic modifications, which can result in the inhibition of cell proliferation and induction of cell death.
Biochemical and Physiological Effects:
3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide has been found to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, making it a promising candidate for cancer therapy. 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide has also been found to improve cognitive function and reduce inflammation in animal models of neurodegenerative disorders. Additionally, 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide has been found to improve cardiac function and reduce cardiac fibrosis in animal models of cardiovascular diseases.
実験室実験の利点と制限
3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide is a small molecule inhibitor that can be easily synthesized and purified, making it a valuable tool for studying the role of HDACs, sirtuins, and DNMTs in various biological processes. However, the specificity of 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide for these enzymes is not well characterized, and off-target effects may occur at higher concentrations. Additionally, 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide may have limited bioavailability and pharmacokinetic properties, which may limit its therapeutic potential.
将来の方向性
Future research on 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide should focus on improving its specificity for HDACs, sirtuins, and DNMTs, as well as its bioavailability and pharmacokinetic properties. Additionally, 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide should be tested in a wider range of disease models to determine its potential therapeutic applications. Finally, the development of more potent and selective inhibitors of HDACs, sirtuins, and DNMTs may provide new avenues for the treatment of cancer, neurodegenerative disorders, and cardiovascular diseases.
合成法
The synthesis of 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide involves the reaction of N-phenyl-2-aminobenzamide with 2-ethylbutyryl chloride and 2-phenylethylamine in the presence of a base. The reaction proceeds through the formation of an amide bond between the amine group of 2-phenylethylamine and the carbonyl group of 2-ethylbutyryl chloride, followed by the substitution of the chlorine atom with the amino group of N-phenyl-2-aminobenzamide.
特性
IUPAC Name |
3-(2-ethylbutanoylamino)-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-17(4-2)21(25)23-19-12-8-11-18(15-19)20(24)22-14-13-16-9-6-5-7-10-16/h5-12,15,17H,3-4,13-14H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRIROCEPDCRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5772824.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5772830.png)
![N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5772837.png)
![N-[3-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5772844.png)
![ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5772846.png)

![2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5772856.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5772858.png)

![7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B5772865.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5772870.png)
![N-[2-(hydroxymethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5772883.png)
![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5772908.png)
![N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5772920.png)